![molecular formula C27H23ClN4O6S2 B14946593 N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide](/img/structure/B14946593.png)
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{5-[(4-CHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}-4-METHOXY-3-[(2-OXO-4-PHENYL-1-PYRROLIDINYL)SULFONYL]BENZAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of functional groups, including a chlorophenoxy group, a thiadiazole ring, a methoxy group, and a sulfonyl-benzamide moiety, which contribute to its diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-CHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}-4-METHOXY-3-[(2-OXO-4-PHENYL-1-PYRROLIDINYL)SULFONYL]BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core thiadiazole ring, followed by the introduction of the chlorophenoxy and methoxy groups. The final steps involve the incorporation of the sulfonyl-benzamide moiety. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated systems and advanced analytical tools would be essential to monitor the reaction progress and product quality.
化学反応の分析
Types of Reactions
N-{5-[(4-CHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}-4-METHOXY-3-[(2-OXO-4-PHENYL-1-PYRROLIDINYL)SULFONYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in the replacement of the chlorophenoxy group with various nucleophiles.
科学的研究の応用
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis and a subject of study for reaction mechanisms.
Biology: Its biological activity has been explored for potential use as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Medicine: Research has investigated its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: The compound’s reactivity and stability make it suitable for use in various industrial applications, such as in the development of new materials or chemical processes.
作用機序
The mechanism by which N-{5-[(4-CHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}-4-METHOXY-3-[(2-OXO-4-PHENYL-1-PYRROLIDINYL)SULFONYL]BENZAMIDE exerts its effects is complex and involves multiple molecular targets and pathways. The compound can interact with specific enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
類似化合物との比較
Similar Compounds
- **N-{5-[(4-METHOXYPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}-4-METHOXY-3-[(2-OXO-4-PHENYL-1-PYRROLIDINYL)SULFONYL]BENZAMIDE
- **N-{5-[(4-BROMOPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}-4-METHOXY-3-[(2-OXO-4-PHENYL-1-PYRROLIDINYL)SULFONYL]BENZAMIDE
Uniqueness
What sets N-{5-[(4-CHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}-4-METHOXY-3-[(2-OXO-4-PHENYL-1-PYRROLIDINYL)SULFONYL]BENZAMIDE apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the chlorophenoxy group, in particular, may enhance its binding affinity to certain molecular targets, making it more effective in its applications.
特性
分子式 |
C27H23ClN4O6S2 |
|---|---|
分子量 |
599.1 g/mol |
IUPAC名 |
N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-4-methoxy-3-(2-oxo-4-phenylpyrrolidin-1-yl)sulfonylbenzamide |
InChI |
InChI=1S/C27H23ClN4O6S2/c1-37-22-12-7-18(26(34)29-27-31-30-24(39-27)16-38-21-10-8-20(28)9-11-21)13-23(22)40(35,36)32-15-19(14-25(32)33)17-5-3-2-4-6-17/h2-13,19H,14-16H2,1H3,(H,29,31,34) |
InChIキー |
BMSUFXUMVJWQBB-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)COC3=CC=C(C=C3)Cl)S(=O)(=O)N4CC(CC4=O)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-3-benzyl-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-4-thioxo-1,3-thiazolidin-2-one](/img/structure/B14946513.png)

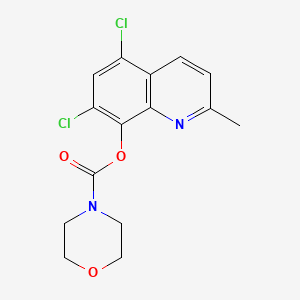
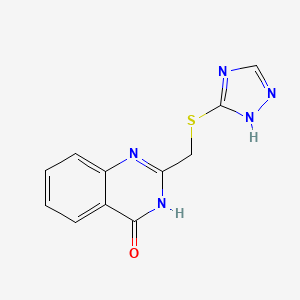
![5-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14946543.png)
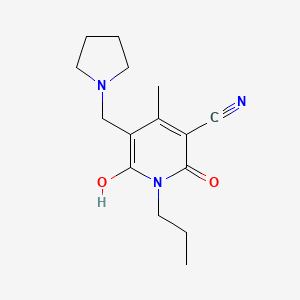
![4-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid](/img/structure/B14946555.png)
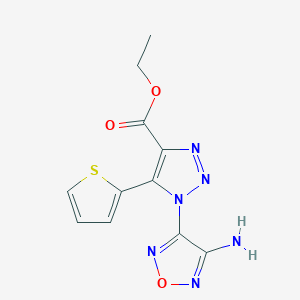
![6,8-dibromo-7-hydroxy-2,3,4,5-tetrahydro-1H-[1]benzofuro[2,3-c]azepin-1-one](/img/structure/B14946576.png)
![4-[2-(3-chlorobenzyl)-2H-tetrazol-5-yl]benzoic acid](/img/structure/B14946583.png)
![N-cyclopropyl-N'-[3-(dimethylamino)propyl]ethanediamide](/img/structure/B14946585.png)
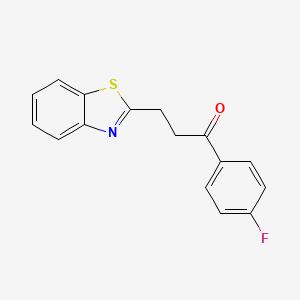
![1-(4-fluorophenyl)-3-[4-(2-hydroxyphenyl)piperazin-1-yl]-1H-pyrrole-2,5-dione](/img/structure/B14946588.png)
![4-chloro-N-[1,3-dimethyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide](/img/structure/B14946603.png)
